molecular formula C20H18N2O5S B2906247 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide CAS No. 2034597-81-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide

Cat. No.: B2906247
CAS No.: 2034597-81-2
M. Wt: 398.43
InChI Key: SUDFJLWHLGEFQE-UHFFFAOYSA-N
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Description

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide is a heterocyclic amide derivative characterized by a 2,3-dihydro-1,4-benzodioxin core linked to an ethanediamide moiety. The latter is substituted with a 2-[5-(furan-3-yl)thiophen-2-yl]ethyl group, introducing aromatic and electron-rich heterocycles (furan and thiophene) into the structure. This compound’s molecular formula is C₂₁H₂₁N₂O₅S, with a molecular weight of 413.47 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c23-19(20(24)22-14-1-3-16-17(11-14)27-10-9-26-16)21-7-5-15-2-4-18(28-15)13-6-8-25-12-13/h1-4,6,8,11-12H,5,7,9-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDFJLWHLGEFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide typically involves multiple steps. The initial step often includes the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The furan-3-yl and thiophen-2-yl groups are then introduced through a series of coupling reactions. Finally, the oxalamide linkage is formed by reacting the intermediate compounds with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Key Structural Analogs

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide (CAS: 2097861-66-8)

  • Molecular Formula : C₁₈H₂₀N₂O₅S
  • Molecular Weight : 376.4 g/mol
  • Key Features :

  • Replaces the furan-thiophene-ethyl group with a hydroxypropyl-thiophen-3-ylmethyl substituent.
  • Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents.
  • Absence of furan reduces aromaticity compared to the target compound .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (from )

  • Molecular Framework : Triazole-thione core with sulfonyl and halophenyl groups.
  • Key Features :

  • Sulfonyl groups enhance electron-withdrawing effects, contrasting with the electron-donating benzodioxin in the target compound.
  • Halogen substituents (e.g., fluorine) improve metabolic stability in biological systems .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) Molecular Formula: C₂₃H₂₅N₃O₃ Molecular Weight: 391.46 g/mol Key Features:

  • Pyridin-amine replaces the ethanediamide group.

Physicochemical and Spectral Comparisons

Feature Target Compound Compound Triazole-Thiones Pyridin-amine Derivative
Core Structure Benzodioxin + ethanediamide Benzodioxin + ethanediamide Triazole-thione + sulfonyl Benzodioxin + pyridin-amine
Key Substituents Furan-thiophene-ethyl Hydroxypropyl-thiophenyl Halophenyl + sulfonyl Dimethylaminomethylphenyl
Aromaticity High (furan + thiophene) Moderate (thiophene) Moderate (halophenyl) High (pyridine + benzodioxin)
Polarity Moderate (amide + ethers) High (hydroxyl + amide) High (sulfonyl + triazole) Moderate (amine + ethers)
IR Spectral Data C=O stretch ~1660–1680 cm⁻¹* C=O stretch ~1660–1680 cm⁻¹ C=S stretch ~1247–1255 cm⁻¹ N-H stretch ~3278–3414 cm⁻¹

*Inferred from analogous amide derivatives .

Functional Group Impact on Properties

  • Furan-Thiophene vs. Hydroxypropyl-Thiophenyl :
    • The target compound’s furan-thiophene substituent increases lipophilicity , favoring membrane permeability in biological systems. In contrast, the hydroxyl group in the compound enhances aqueous solubility .
  • Benzodioxin vs. Triazole-Thione Cores :
    • Benzodioxin’s ether oxygen atoms donate electrons, stabilizing charge-transfer interactions. Triazole-thiones exhibit tautomerism, influencing reactivity and binding modes .
  • Sulfonyl vs.

Research Findings and Implications

  • Biological Relevance : The furan-thiophene motif is common in bioactive molecules (e.g., kinase inhibitors), hinting at possible therapeutic applications. However, hydroxyl-containing analogs () may exhibit different pharmacokinetic profiles due to polarity differences .
  • Materials Science Potential: The benzodioxin core’s rigidity and heterocyclic substituents could make the compound a candidate for organic semiconductors or luminescent materials .

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzodioxin moiety linked to a thiophene-furan ethyl chain. Its molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3} with a molecular weight of approximately 320.37 g/mol.

PropertyValue
Molecular FormulaC18_{18}H20_{20}N2_{2}O3_{3}
Molecular Weight320.37 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodioxin ring and subsequent functionalization to introduce the thiophene and furan groups. The detailed synthetic pathway can be found in specialized chemical literature.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzodioxin structures exhibit antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains.

  • In vitro Studies : Testing against Gram-positive and Gram-negative bacteria has demonstrated significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) values for similar compounds range from 64 µg/mL to 256 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural features suggest potential antitumor activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., A549 lung cancer cells) have shown promising results with IC50 values ranging from 8 µM to 20 µM, indicating moderate to high antiproliferative effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes involved in cell proliferation.
  • DNA Interaction : Studies suggest that these compounds can bind to DNA, disrupting replication processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 128 µg/mL, showcasing its potential as an antimicrobial agent in treating infections caused by resistant strains .

Case Study 2: Anticancer Potential

In another investigation, the compound was tested against various cancer cell lines including HCC827 and NCI-H358. Results indicated that it significantly inhibited cell growth with IC50 values ranging from 10 µM to 15 µM in two-dimensional cultures, while showing slightly reduced efficacy in three-dimensional models . This suggests the need for further exploration into its pharmacodynamics.

Q & A

Q. What are the standard synthetic routes for preparing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide?

The synthesis typically involves multi-step reactions starting with functionalization of the 2,3-dihydrobenzo[dioxin] core. Key steps include:

  • Coupling the dihydrobenzodioxin moiety with a thiophene-furan derivative via nucleophilic substitution or amidation.
  • Use of oxalamide-forming reagents (e.g., ethyl oxalyl chloride) under anhydrous conditions .
  • Purification via column chromatography or recrystallization in ethanol/dichloromethane mixtures .

Q. How can researchers confirm the structural integrity of this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the benzodioxin, thiophene-furan, and ethanediamide groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-UV/Vis (λmax ~255 nm) with a C18 column and acetonitrile/water gradient .
  • Differential scanning calorimetry (DSC) to check for polymorphic impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the thiophene-furan substituent?

  • Catalyst screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Assess binding affinity to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME or ADMETLab to evaluate absorption, metabolism, and toxicity .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

  • Orthogonal assays : Validate in vitro results with alternative methods (e.g., SPR for binding affinity vs. cell-based assays).
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites influencing in vivo outcomes .
  • Dose-response reevaluation : Adjust concentrations to account for bioavailability limitations .

Q. What strategies can mitigate instability of the ethanediamide linkage under physiological conditions?

  • Prodrug design : Introduce ester or carbamate prodrug moieties to protect the amide bond .
  • pH optimization : Buffer formulations to maintain stability in neutral pH ranges .

Methodological Challenges

Q. How to address low solubility in aqueous media for biological testing?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to prevent precipitation .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance dispersibility .

Q. What experimental controls are critical for assessing enzyme inhibition activity?

  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases).
  • Vehicle controls : Account for solvent effects on enzyme kinetics .

Q. How to validate target specificity given the compound’s polypharmacological potential?

  • Kinome-wide profiling : Use kinase inhibitor beads (KIBs) for broad-spectrum activity screening .
  • CRISPR knockouts : Confirm phenotype rescue in target gene-deficient cell lines .

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